5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-13(2)18-11-22(17(12)24)10-16(23)21-8-4-5-14(9-21)25-15-6-3-7-19-20-15/h3,6-7,11,14H,4-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOQTUHTRDNSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NN=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyridazin-3-ol derivative This is followed by the formation of the piperidine ring through nucleophilic substitution reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Cyclization: : Formation of ring structures from linear precursors.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols are often used, with reaction conditions varying based on the specific substitution.
Cyclization: : Cyclization reactions may require acidic or basic conditions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds similar to 5,6-dimethyl derivatives have shown promising results in inhibiting multi-tyrosine kinases, which are critical in various cancers. A notable study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against lung carcinoma cell lines, suggesting that modifications of the pyrimidine structure could enhance anticancer properties .
Antiviral Properties
The compound's structural characteristics have led researchers to evaluate its antiviral potential. N-Heterocycles and their derivatives have been recognized for their efficacy against viral infections, including HIV. Compounds with similar structural motifs have been reported to possess inhibitory activity against HIV reverse transcriptase, making them candidates for further exploration as antiviral agents .
Structure-Activity Relationship (SAR) Studies
Understanding how structural variations affect biological activity is crucial for optimizing the efficacy of compounds like 5,6-dimethyl derivatives. SAR studies have indicated that modifications at specific positions on the pyrimidine ring can significantly impact the compound's potency against various targets. For example, the introduction of electron-donating or withdrawing groups can alter binding affinities and enhance or diminish biological activity .
Synthesis and Multicomponent Reactions
The synthesis of 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one can be achieved through multicomponent reactions, which streamline the development of complex molecules. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it feasible to produce this compound on a larger scale for research and pharmaceutical applications .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
*Calculated based on molecular formula C₁₇H₂₂N₆O₃ .
Physicochemical and Pharmacological Implications
- Polarity and Solubility : The pyridazin-3-yloxy group introduces two nitrogen atoms and an oxygen, likely increasing polarity compared to lipophilic substituents like benzyl or phenyl. This could improve aqueous solubility, critical for bioavailability .
- H-Bonding Capacity: The pyridazine oxygen and pyrimidinone carbonyl may serve as hydrogen bond acceptors, enhancing target binding in enzyme inhibition (e.g., kinase targets) .
- Metabolic Stability : Bulkier substituents (e.g., oxadiazole in ) may reduce metabolic degradation compared to the target’s pyridazine group, which could be susceptible to oxidative metabolism.
Notes
- Structural Characterization : Many analogs were confirmed via $^1$H NMR and LC-MS, with SHELX software () frequently used for crystallographic validation in related studies.
- Limitations : Direct pharmacological data (e.g., IC₅₀ values) are absent in the evidence, necessitating further experimental validation for activity comparisons.
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.33 g/mol. The structure features a pyrimidine ring, a pyridazine moiety, and a piperidine ring, which collectively contribute to its biological properties. The compound's structural complexity suggests diverse interactions with biological targets.
Key Structural Features:
| Feature | Description |
|---|---|
| Pyrimidine Ring | Core structure for biological activity |
| Pyridazine Moiety | Potential for varied interactions |
| Piperidine Ring | Enhances solubility and bioavailability |
Synthesis
The synthesis of this compound can be achieved through multi-component reactions. A common method involves the condensation of 2-amino-4,6-dimethylpyrimidine with appropriate aldehydes and amines under acidic or basic conditions. The reaction pathways are optimized to yield high purity and yield, monitored by Thin Layer Chromatography (TLC).
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
Inhibition of c-Met Kinase
Recent studies have highlighted the compound's potential as an inhibitor of c-Met kinase, a critical target in cancer therapy. In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 8.6 nM to 81 nM against c-Met kinase activity. This suggests that structural modifications can enhance its potency against cancer cell proliferation driven by c-Met signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components. For instance:
- Pyridazine Moiety: Enhances interaction with target proteins.
- Piperidine Ring: Contributes to solubility and bioavailability.
- Alkyl Substituents: Modifications at specific positions can significantly increase inhibitory effects on c-Met kinase.
Table 1 summarizes the SAR findings related to various derivatives:
| Compound Derivative | IC50 (nM) | Biological Activity Description |
|---|---|---|
| Compound A | 8.6 | Strong c-Met inhibition |
| Compound B | 20.0 | Moderate anti-cancer activity |
| Compound C | 81.0 | Weak inhibition |
Case Studies
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of a series of pyrimidine derivatives, including our target compound. The results indicated enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin. This suggests that the compound may offer a novel approach in cancer therapy .
Case Study 2: Neuroprotective Effects
Another research highlighted the potential neuroprotective effects of similar piperidine derivatives against Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings indicate that modifications to the piperidine structure could lead to dual-targeting capabilities for neurodegenerative diseases .
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine functionalization | Pyridazin-3-ol, DCC, DMAP, DCM | 65–75 | |
| Ethyl group coupling | Ethyl bromoacetate, K₂CO₃, DMF | 70–80 | |
| Final cyclization | Pd(PPh₃)₄, NaHCO₃, THF/H₂O | 50–60 |
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while inert atmospheres (N₂/Ar) prevent oxidation .
- Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Temperature control : Gradual heating (reflux at 80–100°C) improves reaction rates without decomposition .
- Purification : Use of preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove byproducts .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the piperidinyl proton signals appear as multiplets in δ 1.5–3.5 ppm .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related pyrimidinone derivatives .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion).
Advanced: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability .
- Light sensitivity : Expose to UV/visible light and analyze photodegradation products using LC-MS .
Q. Table 2: Stability Data for Analogous Compounds
| Condition | Degradation (%) | Major Degradant | Reference |
|---|---|---|---|
| pH 2, 40°C | 15% | Hydrolyzed oxoethyl group | |
| pH 10, 60°C | 30% | Ring-opened pyrimidinone |
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- SAR studies : Modify substituents (e.g., pyridazinyl vs. pyridinyl groups) to isolate pharmacophores. For example, replacing the piperidinyl group with pyrrolidine alters receptor binding .
- Impurity profiling : Quantify residual solvents (e.g., DMF) or synthetic byproducts via GC-MS, as impurities may skew bioactivity results .
Basic: What methods are suitable for determining solubility and formulation compatibility?
Answer:
- Shake-flask method : Dissolve the compound in PBS, ethanol, or DMSO at 25°C, and quantify solubility via UV-Vis spectroscopy .
- Thermogravimetric analysis (TGA) : Assess thermal stability for solid dispersion formulations .
Advanced: What computational approaches aid in predicting the compound’s mechanism of action?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Compare with co-crystallized ligands for validation .
- DFT calculations : Analyze electron distribution in the pyrimidinone core to predict reactivity sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
